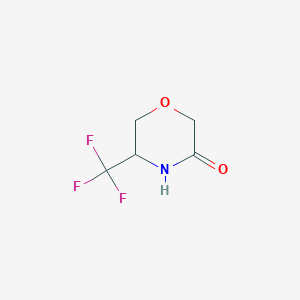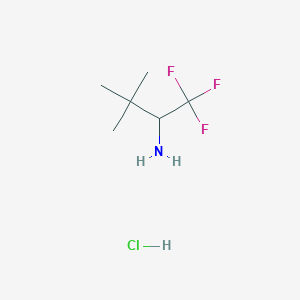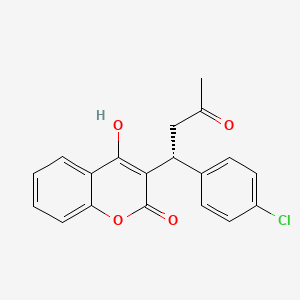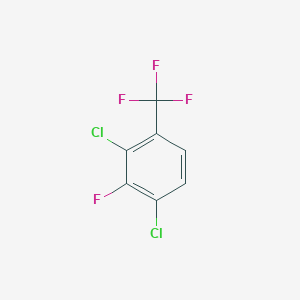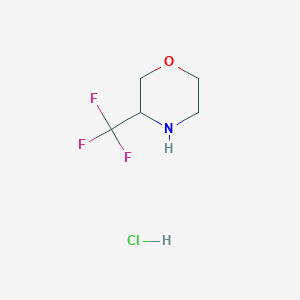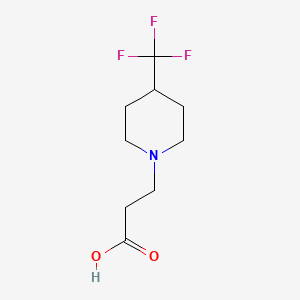
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid
Descripción general
Descripción
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound with the formula C9H14F3NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in pharmaceuticals, known for its ability to modulate the physical, chemical, and biological properties of molecules .
Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Antiviral Agents
- Application Summary: A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . These derivatives may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”.
- Results or Outcomes: The synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . Compounds displayed high antiviral activity against these viruses with IC 50 values of 0.0027, 0.0022, and 0.0092 µM, respectively .
3. Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, are valuable building blocks in organic synthesis . Protodeboronation of these esters is a significant transformation .
- Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
4. Antitubercular Activity
- Application Summary: Certain indole derivatives, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, have shown potential as antitubercular agents .
- Results or Outcomes: Among the tested compounds, compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) exhibited the best antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 µM .
5. Formal Anti-Markovnikov Hydromethylation of Alkenes
- Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
6. Antitubercular Activity
- Application Summary: Certain indole derivatives, which may include “3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid”, have shown potential as antitubercular agents .
- Results or Outcomes: Among the tested compounds, compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) exhibited the best antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 µM .
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCZFFZWNWFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
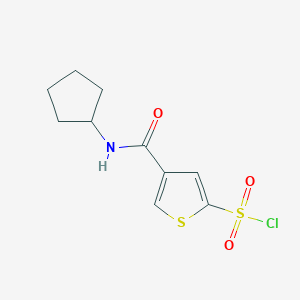
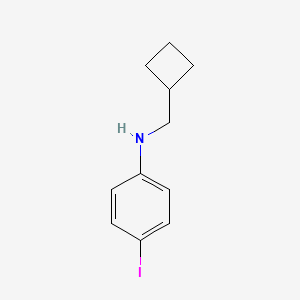
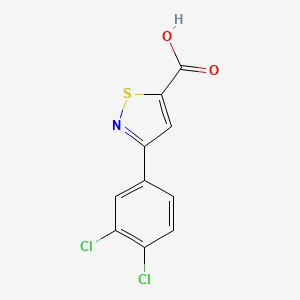
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
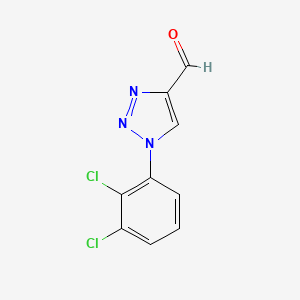
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)
